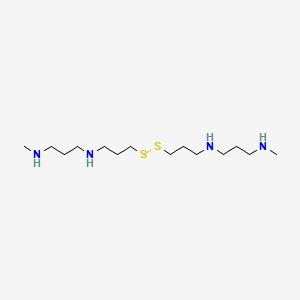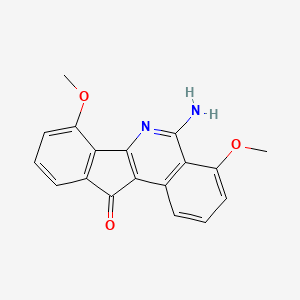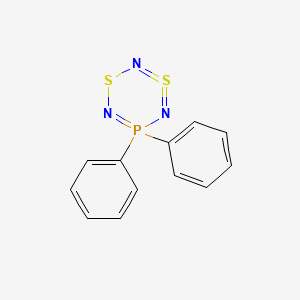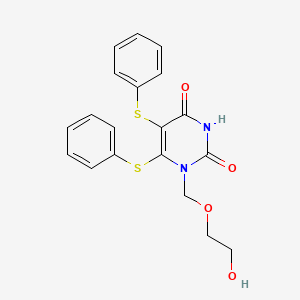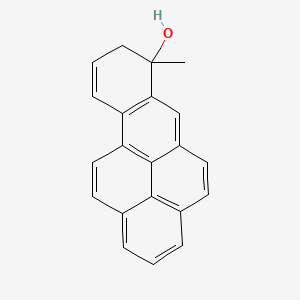
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally related to benzopyrene, a well-known PAH. PAHs are organic compounds containing multiple aromatic rings, and they are known for their presence in fossil fuels and their by-products. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzopyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The biological effects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol are primarily due to its ability to form covalent adducts with DNA. This compound is metabolically activated by enzymes such as cytochrome P450 to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenesis. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of DNA repair mechanisms and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 7-Methylbenzo(a)pyrene
- 1-Pyrenemethanol
Uniqueness
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is unique due to its specific methylation pattern and the presence of a hydroxyl group. This structural uniqueness influences its chemical reactivity and biological interactions, making it distinct from other PAH derivatives. Its ability to form specific DNA adducts and its potential mutagenic properties are areas of significant research interest.
Propriétés
Numéro CAS |
94849-94-2 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
Clé InChI |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


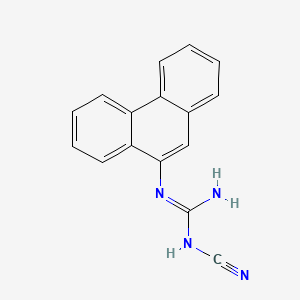
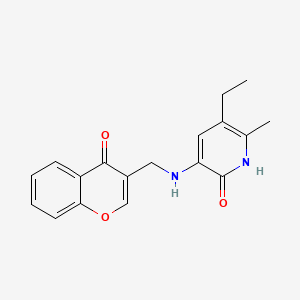
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


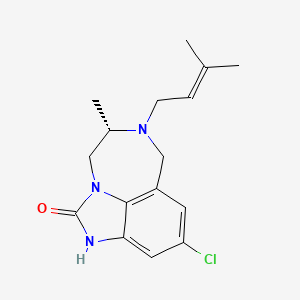
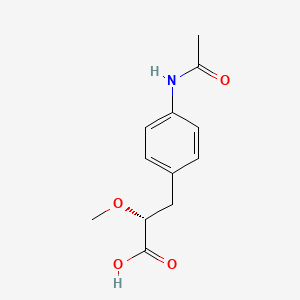
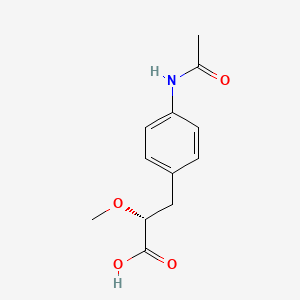
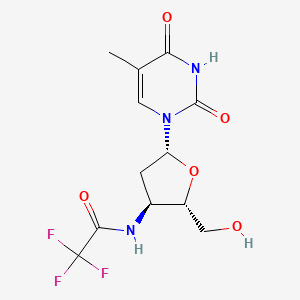
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
